molecular formula C18H26ClN3O4S B2728610 N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide CAS No. 898425-92-8

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide

Cat. No.: B2728610
CAS No.: 898425-92-8
M. Wt: 415.93
InChI Key: DWQPSSZYNKDKJN-UHFFFAOYSA-N
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Description

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide is a useful research compound. Its molecular formula is C18H26ClN3O4S and its molecular weight is 415.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Microwave-Assisted Synthesis of Sulfonyl Hydrazones

    This study outlines the synthesis of sulfonyl hydrazone compounds that incorporate piperidine derivatives, highlighting their importance in medicinal chemistry. The compounds exhibit significant antioxidant capacity and anticholinesterase activity, making them relevant for therapeutic applications. The synthesized compounds were characterized using various spectroscopic techniques (Karaman et al., 2016).

  • Arylsulfonamide Derivatives as α1-Adrenergic Receptor Antagonist

    Research into arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines developed new α1-adrenoceptor antagonists with a uroselective profile. These compounds displayed high affinity for the α1-adrenoceptor and selectivity over α2-receptor subtype, suggesting their potential in treating conditions related to α1-adrenoceptor activity (Rak et al., 2016).

Antimicrobial and Anticancer Applications

  • Antibacterial Activity of Acetamide Derivatives

    A series of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials. Some compounds demonstrated moderate inhibitory activity against various bacterial strains, showcasing the potential of these derivatives in developing new antibacterial agents (Iqbal et al., 2017).

  • Antimicrobial Activity Against Tomato Plant Pathogens

    1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and evaluated for their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants. The structure-activity relationship studies indicated that substitutions on the benzhydryl and sulfonamide rings influence antibacterial activity, with several compounds showing potent antimicrobial activities (Vinaya et al., 2009).

Electrochemical Applications

  • Ionic Liquids in Li-ion Batteries: The use of 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide (EMP-TFSI) as a co-solvent in Li-ion batteries demonstrates the electrochemical applications of piperidine derivatives. EMP-TFSI shows good miscibility with carbonate solvents, enhancing conductivity and performance in mixed electrolyte systems, suggesting its potential in high-performance battery technologies (Kim et al., 2013).

Properties

IUPAC Name

N'-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N-propyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O4S/c1-2-11-20-17(23)18(24)21-12-10-15-5-3-4-13-22(15)27(25,26)16-8-6-14(19)7-9-16/h6-9,15H,2-5,10-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQPSSZYNKDKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.